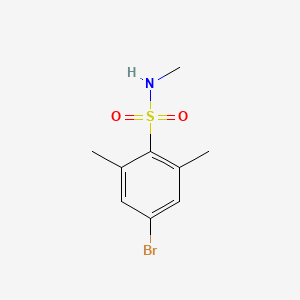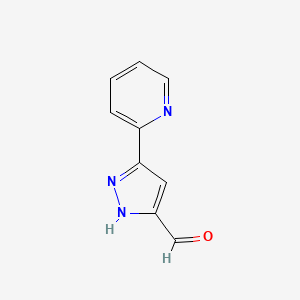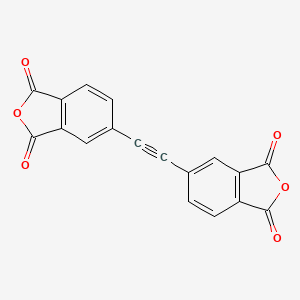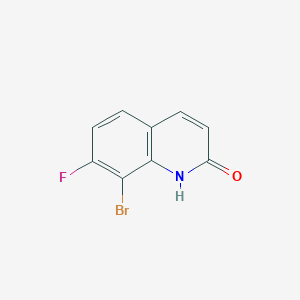
8-Bromo-7-fluoroquinolin-2(1H)-one
Descripción general
Descripción
8-Bromo-7-fluoroquinolin-2(1H)-one is a synthetic compound that has been used in scientific research for several decades. It is a substituted quinoline with a bromine atom at the 8th position and a fluorine atom at the 7th position. This compound has been studied for its various biological activities, including its potential use in drug development and medical applications.
Aplicaciones Científicas De Investigación
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline (BHQ) is notable for its efficiency in photolysis using both classic one-photon excitation (1PE) and two-photon excitation (2PE). Its application is significant in studying cell physiology, where it can be used in 'caged' compounds to release bioactive molecules like neurotransmitters and nucleic acids upon light exposure. This technology leverages BHQ's photophysical properties, making it a viable photoremovable protecting group for controlling biological effectors in cell and tissue cultures with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthesis and Biological Activities of Derivatives
The compound 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one, derived from 2-Bromo-4-fluoroaniline, serves as a versatile building block for synthesizing various quinoline derivatives. These compounds, including thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, have been screened for significant broad antibacterial activity against both gram-positive and gram-negative bacterial strains. Some derivatives also demonstrated remarkable antifungal activity (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014).
Functionalization and Metalation
Mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into various carboxylic acids through halogen/metal permutation and carboxylation. This process highlights the compound's versatility in introducing functional groups at specific positions, offering a pathway for chemical modifications and potential pharmaceutical applications (Ondi, Volle, & Schlosser, 2005).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
BHQ, as a photolabile protecting group for carboxylic acids, shows greater single-photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it suitable for biological applications, especially in protecting biological messengers (Fedoryak & Dore, 2002).
Photophysical Studies of Derivatives
The photophysical properties of 8-bromo-7-hydroxyquinolinyl group (BHQ) and its derivatives in various solutions have been extensively studied. These studies help in understanding the ground-state species and the impact of bromination on the photophysical behavior, which is crucial for applications in fluorescence microscopy and other spectroscopic techniques (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).
Synthesis of Complexes for Cytotoxic Studies
The synthesis of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes has been studied. These compounds, particularly the Co(III) complexes of fluoro and bromo derivatives, showed significant antiproliferative activity against breast cancer cell lines, suggesting their potential use in cancer therapy (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Propiedades
IUPAC Name |
8-bromo-7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVLXWUHSUHDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731231 | |
| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001322-86-6 | |
| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



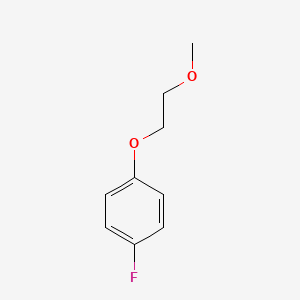

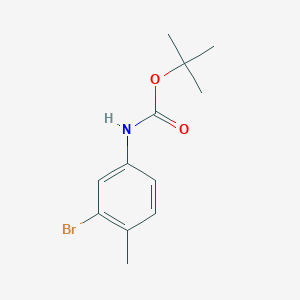
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

amine](/img/structure/B1444348.png)
![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)
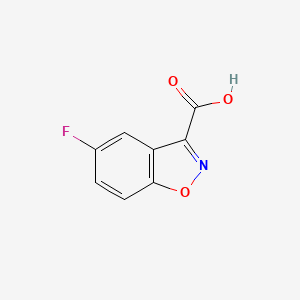
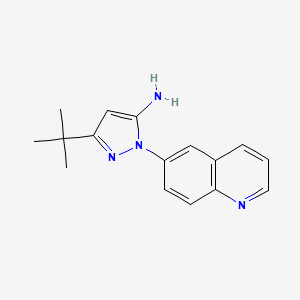
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)
